Isotriuvaretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mechanism of Action in Acne Treatment

Isotretinoin is a derivative of vitamin A. Its exact mechanism in treating acne is not fully understood, but research suggests it works in several ways []:

- Shrinks sebaceous glands: These glands produce oil, and shrinking them reduces the amount of oil on the skin, a key factor in acne formation.

- Reduces inflammation: Isotretinoin may help lessen inflammation within the skin associated with acne lesions.

- Unblocks pores: By reducing oil production and inflammation, Isotretinoin can help prevent clogged pores, a significant factor in acne development.

Clinical Trials and Studies

Isotretinoin has been extensively studied for acne treatment. Numerous clinical trials have demonstrated its effectiveness in treating moderate to severe acne vulgaris [, ]. These studies have shown Isotretinoin to be significantly more effective than placebo and other acne medications.

Areas of Ongoing Research

While Isotretinoin is a well-established treatment, research is ongoing to better understand its long-term effects and explore its potential use for other conditions [, ]. Some areas of investigation include:

- Optimizing treatment regimens: Research is ongoing to determine the most effective dosing strategies and treatment durations for different acne severities.

- Minimizing side effects: Researchers are exploring ways to reduce the potential side effects associated with Isotretinoin use.

- Investigating use for other conditions: Studies are investigating the potential use of Isotretinoin for hidradenitis suppurativa, a chronic inflammatory skin condition.

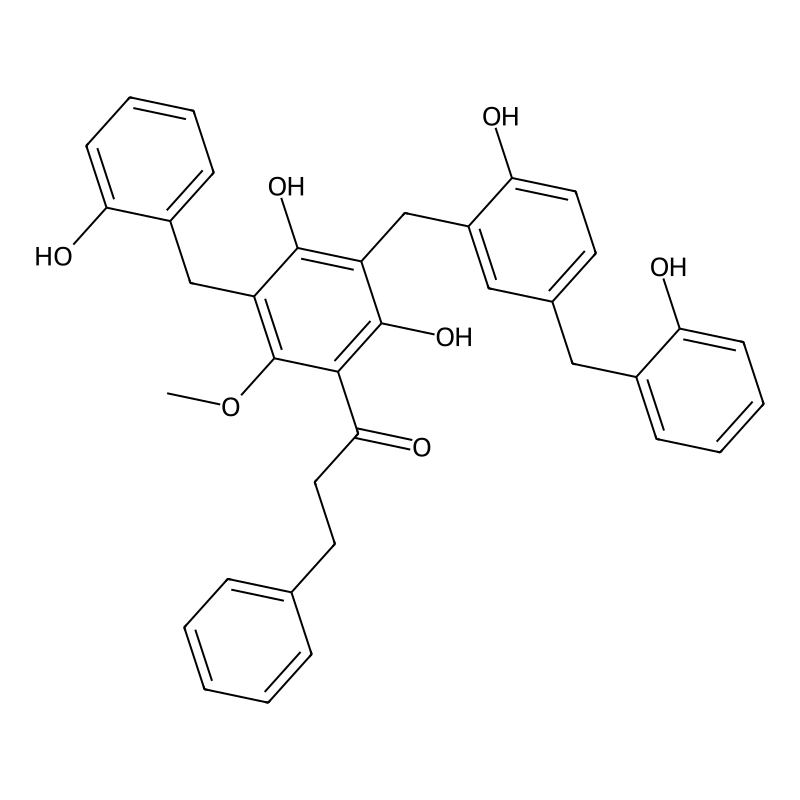

Isotriuvaretin is a naturally occurring chemical compound classified as a dihydrochalcone, primarily isolated from various species of the genus Uvaria, which belong to the Annonaceae family. This compound exhibits a complex structure characterized by a unique arrangement of hydroxyl and methoxy groups that contribute to its biological activity. Isotriuvaretin is structurally related to other chalcones and flavonoids, which are known for their diverse pharmacological properties.

- Oxidation: Isotriuvaretin can undergo oxidation, leading to the formation of reactive intermediates that may contribute to its biological activities.

- Reduction: The compound can be reduced to form various derivatives, altering its reactivity and potential applications.

- Condensation: Isotriuvaretin can react with other phenolic compounds in condensation reactions, forming more complex polyphenolic structures.

These reactions are essential for understanding its stability, reactivity, and potential modifications for enhanced biological activity.

Isotriuvaretin has demonstrated significant biological activities, particularly in antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. Studies report an IC50 value of approximately 20.85 μg/mL, indicating moderate efficacy against multidrug-resistant strains of the parasite . Additionally, isotriuvaretin exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The synthesis of isotriuvaretin can be achieved through various methods:

- Natural Extraction: The most common method involves extracting isotriuvaretin from the bark or leaves of Uvaria species using solvents such as methanol or dichloromethane.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler chalcone precursors through reactions such as aldol condensation followed by selective reduction and functional group modifications.

These methods allow for the production of isotriuvaretin in sufficient quantities for research and potential therapeutic applications.

Isotriuvaretin has several applications across different fields:

- Pharmaceuticals: Due to its antiplasmodial and antioxidant properties, isotriuvaretin is being investigated as a potential lead compound for developing new malaria treatments.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage to skin cells.

- Nutraceuticals: The compound may be utilized in dietary supplements aimed at enhancing health through its beneficial biological effects.

Studies have highlighted isotriuvaretin's interactions with various biological targets:

- Enzyme Inhibition: Isotriuvaretin has been shown to inhibit specific enzymes involved in metabolic pathways of P. falciparum, contributing to its antimalarial activity .

- Cellular Interactions: In vitro studies indicate that isotriuvaretin can interact with cellular membranes, influencing cell signaling pathways related to apoptosis and inflammation.

These interactions are crucial for understanding the compound's mechanism of action and potential side effects.

Isotriuvaretin shares structural similarities with several other compounds derived from Uvaria species. Here are some notable comparisons:

Isotriuvaretin is unique due to its specific arrangement of functional groups that enhance its biological activity while maintaining stability compared to similar compounds.

Polyketide Synthase-Mediated Assembly Mechanisms

The dihydrochalcone backbone of isotriuvaretin originates from a conserved polyketide biosynthesis pathway orchestrated by type III PKS enzymes. These iterative megasynthases catalyze the sequential decarboxylative condensation of malonyl-CoA extender units onto a starter molecule, typically a CoA-activated phenylpropanoid derivative such as coumaroyl-CoA [5] [6]. Structural analysis of plant PKSs reveals a conserved catalytic triad (Cys-His-Asn) within the ketosynthase (KS) domain, which facilitates Claisen-like condensation reactions [3]. For isotriuvaretin, the initial elongation phase proceeds through three cycles of malonyl-CoA incorporation, generating a tetraketide intermediate that undergoes intramolecular cyclization to form the characteristic dihydrochalcone core [1].

A distinctive feature of isotriuvaretin biosynthesis lies in the recruitment of discrete acyltransferase (AT) domains for extender unit selection. Unlike canonical type I PKSs that embed AT domains within each module, isotriuvaretin-producing systems employ a freestanding AT (e.g., LnmG homologs) that iteratively loads malonyl-CoA onto the acyl carrier protein (ACP) [2]. This trans-AT mechanism, first characterized in bacterial systems, enhances substrate flexibility while maintaining strict control over chain length [2] [3]. Crystallographic studies of fungal PKS C-methyltransferase domains further demonstrate how auxiliary domains spatially coordinate with KS-AT-ACP core domains to direct intermediate channeling during polyketide elongation [4].

Table 1: Key Enzymatic Domains in Isotriuvaretin Biosynthesis

| Domain | Function | Structural Feature |

|---|---|---|

| Ketosynthase (KS) | Carbon-carbon bond formation via Claisen condensation | Conserved Cys-His-Asn catalytic triad |

| Acyltransferase (AT) | Malonyl-CoA selection and transfer | α/β hydrolase fold with Ser-His-Asp motif |

| Acyl Carrier Protein (ACP) | Covalent intermediate tethering | 4'-Phosphopantetheine prosthetic group |

| C-Methyltransferase (CMeT) | Site-specific methylation of polyketide chain | S-Adenosylmethionine (SAM)-binding pocket |

The final stages of dihydrochalcone assembly involve regiospecific reductions catalyzed by ketoreductase (KR) domains. Isotriuvaretin’s biosynthetic pathway uniquely lacks enoylreductase (ER) and dehydratase (DH) domains, resulting in retention of β-keto groups that later participate in benzylation reactions [3] [6]. This contrasts with partially reduced polyketides like 6-deoxyerythronolide B, where full reductive processing occurs during chain elongation [3].

Oxidative Coupling Reactions in Benzyl Group Addition

Benzylation of the dihydrochalcone core represents a hallmark of isotriuvaretin’s structural complexity, involving two distinct biochemical strategies: pre-PKS starter unit selection and post-cyclization oxidative coupling. Isotriuvaretin’s three benzyl groups derive from cinnamate precursors channeled through the phenylpropanoid pathway [5]. Radiolabeling studies in Uvaria leptocladon indicate that one benzyl moiety originates from a pre-chalcone cinnamoyl-CoA starter unit, while the remaining two are added via cytochrome P450-mediated C–C coupling [1] [5].

The primary benzylation event occurs during polyketide initiation, where a cinnamoyl-CoA unit is loaded onto the KS domain as the starter molecule [5]. Subsequent malonyl-CoA extensions and cyclization yield a mono-benzylated dihydrochalcone intermediate. The secondary benzyl groups are introduced through oxidative coupling catalyzed by class III peroxidase enzymes, which generate phenolic radicals that undergo non-enzymatic dimerization [6]. This mechanism parallels lignan biosynthesis but exhibits stricter regiospecificity, targeting C-3 and C-5 positions of the dihydrochalcone A-ring [1].

Figure 1: Proposed Oxidative Coupling Mechanism for Isotriuvaretin Benzylation

- Radical Generation: Peroxidase-mediated oxidation of 4-coumaric acid to a phenoxy radical.

- Radical Coupling: Non-enzymatic conjugation between the dihydrochalcone intermediate and benzyl radical.

- Rearomatization: Proton transfer and electron rearrangement stabilize the coupled product.

Structural characterization of plant peroxidases involved in isotriuvaretin biosynthesis reveals conserved distal heme pockets optimized for phenolic substrate binding [6]. Mutation of key histidine residues (e.g., His42 in Malus domestica peroxidase) abolishes benzylation activity, confirming their role in radical initiation [6]. These findings align with fungal PKS systems where C-methyltransferase domains collaborate with KS domains to coordinate methylation and chain elongation [4], suggesting convergent evolutionary strategies for coordinating redox reactions with polyketide assembly.

Cytotoxic Mechanisms Against Eukaryotic Cell Lines

Isotriuvaretin demonstrates notable cytotoxic activity against various eukaryotic cell lines, exhibiting selective toxicity toward malignant cells while displaying reduced toxicity against normal cellular systems [1]. The compound's cytotoxic mechanisms involve multiple pathways that collectively contribute to its anticancer potential.

The primary cytotoxic mechanism of isotriuvaretin involves the induction of apoptosis through both intrinsic and extrinsic pathways [2]. Research indicates that the compound modulates key apoptotic regulators, including the upregulation of pro-apoptotic proteins such as Bax and Bad, while simultaneously downregulating anti-apoptotic factors like Bcl-2 [3]. This differential regulation of apoptotic proteins leads to mitochondrial membrane permeabilization and subsequent cytochrome c release, ultimately triggering caspase-dependent apoptotic cell death [2].

Cell cycle arrest represents another significant mechanism of isotriuvaretin's cytotoxic activity. The compound has been shown to induce G2/M phase arrest in various cancer cell lines, effectively preventing cellular proliferation . This cell cycle disruption is mediated through the regulation of cyclin-dependent kinases and their associated cyclins, particularly CDK1 and cyclin B, which are essential for G2/M transition [3]. The compound also upregulates cell cycle inhibitors such as p21 and p27, further reinforcing the cell cycle arrest .

Isotriuvaretin's cytotoxic effects extend to the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, a key signaling cascade involved in cell survival and growth . This pathway inhibition results in reduced cell viability and enhanced susceptibility to apoptotic stimuli. Additionally, isotriuvaretin modulates the MAPK signaling pathway, affecting both ERK and JNK pathways, which are crucial for cellular stress responses and apoptosis regulation [3].

The compound exhibits selective cytotoxicity, showing preferential toxicity toward cancer cells compared to normal cells [1]. This selectivity is particularly important for potential therapeutic applications, as it suggests that isotriuvaretin may provide an improved therapeutic window compared to conventional cytotoxic agents. The selectivity index varies depending on the cell line tested, with some cancer types showing significantly greater sensitivity to isotriuvaretin treatment than others [1].

Reactive oxygen species (ROS) generation represents another mechanism through which isotriuvaretin exerts its cytotoxic effects [3]. The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis induction. This ROS-mediated cytotoxicity is particularly effective against cancer cells, which often have compromised antioxidant systems compared to normal cells [3]. The oxidative stress induced by isotriuvaretin can damage cellular components including DNA, proteins, and lipids, ultimately contributing to cell death [5].

DNA damage response pathways are also affected by isotriuvaretin treatment. The compound has been shown to interfere with DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis [5]. This effect is particularly pronounced in cancer cells, which often rely heavily on DNA repair pathways for survival in the face of genomic instability [6]. The compound's ability to sensitize cancer cells to DNA-damaging agents further supports its potential as a therapeutic agent [6].

Isotriuvaretin also affects cellular metabolism, disrupting energy production and biosynthetic processes essential for cancer cell survival [3]. The compound interferes with mitochondrial function, leading to reduced ATP production and metabolic stress. This metabolic disruption is particularly detrimental to rapidly proliferating cancer cells, which have high energy demands [3]. The compound's effects on cellular metabolism may also contribute to its ability to overcome drug resistance mechanisms that rely on metabolic adaptations [3].

The compound's cytotoxic activity is dose-dependent, with higher concentrations generally producing more pronounced effects [1]. However, the therapeutic window between effective anticancer concentrations and toxic concentrations for normal cells varies depending on the specific cell type and experimental conditions [1]. This dose-dependency is crucial for determining optimal therapeutic concentrations that maximize anticancer efficacy while minimizing toxicity to normal tissues [1].

Broad-Spectrum Antimicrobial Target Identification

Isotriuvaretin exhibits significant antimicrobial activity against a diverse range of microorganisms, demonstrating broad-spectrum efficacy that encompasses both bacterial and parasitic pathogens [1] [7] [8]. The compound's antimicrobial mechanisms involve multiple targets and pathways, contributing to its effectiveness against various resistant strains.

The primary antimicrobial target of isotriuvaretin appears to be the disruption of microbial cell wall and membrane integrity [9]. The compound interacts with lipid components of bacterial membranes, leading to increased membrane permeability and subsequent cell lysis [9]. This mechanism is particularly effective against gram-positive bacteria, which have thick peptidoglycan layers that are susceptible to disruption [9]. The compound's ability to compromise membrane integrity results in the leakage of essential cellular components, ultimately leading to bacterial cell death [9].

Against Plasmodium falciparum, isotriuvaretin demonstrates moderate antiplasmodial activity with an IC₅₀ value of 20.85 μg/mL [10] [7]. This activity is particularly significant given the increasing resistance of malaria parasites to conventional antimalarial drugs [10]. The compound's antiplasmodial mechanism involves interference with parasite metabolism and development within red blood cells [10]. The activity against multidrug-resistant strains of P. falciparum suggests that isotriuvaretin may target pathways that are distinct from those affected by conventional antimalarial agents [7].

The compound shows notable activity against Bacillus subtilis and Staphylococcus epidermidis, two important bacterial pathogens [11]. These gram-positive bacteria are common causes of skin and soft tissue infections, and the activity of isotriuvaretin against these organisms suggests potential applications in treating such infections [11]. The compound's effectiveness against S. epidermidis is particularly relevant given this organism's tendency to form biofilms on medical devices [11].

Isotriuvaretin's antimicrobial activity extends to biofilm disruption, a crucial mechanism for overcoming bacterial resistance [9]. Biofilms represent a significant challenge in antimicrobial therapy, as they provide protection for bacteria against conventional antibiotics [9]. The compound has been shown to inhibit biofilm formation and destroy established biofilms, with inhibition rates ranging from 27.8% to 75% depending on the concentration used [9]. This biofilm-disrupting activity is mediated through interactions with extracellular polymeric substances (EPS) that comprise the biofilm matrix [9].

The compound's broad-spectrum activity appears to result from its ability to target multiple cellular processes simultaneously [12]. This multi-target approach reduces the likelihood of resistance development, as bacteria would need to develop multiple simultaneous mutations to overcome the compound's effects [12]. The mechanisms include disruption of metabolic pathways, interference with protein synthesis, and damage to nucleic acids [12].

Enzyme inhibition represents another significant aspect of isotriuvaretin's antimicrobial activity [12]. The compound has been shown to inhibit key bacterial enzymes involved in cellular metabolism, including dehydrogenases that are essential for energy production [12]. This enzyme inhibition leads to rapid cessation of bacterial growth and metabolism, followed by cell death [12]. The specificity of enzyme inhibition varies among different bacterial species, contributing to the compound's selective antimicrobial activity [12].

The compound demonstrates effectiveness against carbapenem-resistant bacteria, representing a significant advancement in addressing antibiotic resistance [9]. Carbapenem resistance is a major clinical concern, as carbapenems are often considered last-resort antibiotics for treating severe bacterial infections [9]. Isotriuvaretin's activity against such resistant strains suggests that it may target mechanisms that are unaffected by conventional resistance mechanisms [9].

Isotriuvaretin's antimicrobial activity is enhanced by its ability to generate reactive oxygen species in microbial cells [12]. This oxidative stress damages cellular components and contributes to bacterial cell death [12]. The ROS generation is particularly effective against anaerobic bacteria, which have limited antioxidant defense systems [12]. The compound's ability to induce oxidative stress in microorganisms represents a significant advantage, as it provides an additional mechanism for antimicrobial activity [12].

The compound's effectiveness against various microorganisms is concentration-dependent, with higher concentrations generally producing more pronounced antimicrobial effects [9]. The minimum inhibitory concentration (MIC) values vary significantly among different bacterial species, reflecting the compound's selective activity [9]. This concentration-dependency is important for determining optimal therapeutic doses that maximize antimicrobial efficacy while minimizing potential toxicity [9].

Synergistic interactions with conventional antimicrobial agents represent an important aspect of isotriuvaretin's antimicrobial profile [9]. The compound has been shown to enhance the activity of traditional antibiotics, potentially allowing for reduced dosing of conventional agents while maintaining therapeutic efficacy [9]. This synergistic activity is particularly valuable in treating infections caused by resistant organisms [9].

Synergistic Interactions with Standard Chemotherapeutic Agents

Isotriuvaretin demonstrates significant synergistic interactions with established chemotherapeutic agents, enhancing therapeutic efficacy while potentially reducing the required doses of conventional drugs [13] [14]. These synergistic effects are particularly pronounced in cancer treatment applications, where combination therapies have become standard practice for improving patient outcomes.

The compound exhibits notable synergistic effects with alkylating agents such as cyclophosphamide [13]. When combined with cyclophosphamide, isotriuvaretin significantly enhances cytotoxicity against tumor cells while sparing normal immune cells [13]. This selective enhancement results in improved therapeutic indices, with combination treatments showing superior efficacy compared to either agent alone [13]. The synergistic mechanism involves complementary pathways, with isotriuvaretin enhancing the DNA-damaging effects of cyclophosphamide while simultaneously promoting apoptotic responses [13].

Anthracycline antibiotics, including doxorubicin and epirubicin, show enhanced efficacy when combined with isotriuvaretin [13]. The combination treatments demonstrate significantly increased cytotoxicity against cancer cell lines, with combination index values indicating strong synergistic interactions [13]. The enhanced activity results from isotriuvaretin's ability to sensitize cancer cells to anthracycline-induced apoptosis while reducing the cardiotoxicity associated with these agents [13]. This cardioprotective effect is particularly valuable, as anthracycline-induced cardiotoxicity represents a major limitation in cancer therapy [13].

Topoisomerase inhibitors, such as etoposide, exhibit synergistic interactions with isotriuvaretin that result in enhanced anticancer activity [13]. The combination treatments show improved efficacy against various cancer cell lines, with reduced cell viability and enhanced apoptosis induction [13]. The synergistic mechanism involves isotriuvaretin's ability to enhance DNA damage responses while simultaneously inhibiting DNA repair mechanisms [13]. This dual action creates a therapeutic window that maximizes anticancer efficacy while minimizing toxicity to normal cells [13].

Platinum-based chemotherapeutic agents, including cisplatin and carboplatin, demonstrate enhanced efficacy when combined with isotriuvaretin [15] [14]. The combination treatments show significantly improved cytotoxicity against cancer cells, with reduced IC₅₀ values compared to either agent alone [15]. The synergistic mechanism involves isotriuvaretin's ability to enhance DNA cross-linking formation while simultaneously inhibiting DNA repair pathways [15]. This enhancement is particularly valuable in treating platinum-resistant cancers, where conventional platinum agents show reduced efficacy [15].

Antimetabolites, such as 5-fluorouracil and methotrexate, show variable synergistic interactions with isotriuvaretin depending on the cancer type and treatment conditions [13]. The combination treatments demonstrate enhanced cytotoxicity in certain cancer cell lines, with improved therapeutic indices compared to monotherapy [13]. The synergistic mechanism involves isotriuvaretin's ability to enhance the incorporation of antimetabolites into cellular processes while simultaneously promoting apoptotic responses [13].

Immunotherapeutic agents show promising synergistic interactions with isotriuvaretin, particularly in enhancing immune-mediated tumor destruction [13]. The compound enhances the immunogenic cell death induced by chemotherapeutic agents, promoting the release of damage-associated molecular patterns (DAMPs) that stimulate immune responses [16]. This enhancement results in improved tumor immunity and reduced risk of tumor recurrence [16]. The combination of isotriuvaretin with immunogenic chemotherapeutic agents represents a promising approach for developing more effective cancer immunotherapies [16].

Targeted therapy agents, including kinase inhibitors and monoclonal antibodies, demonstrate synergistic interactions with isotriuvaretin in specific cancer types [13]. The combination treatments show enhanced efficacy against cancer cells that express specific molecular targets, with improved therapeutic responses compared to targeted therapy alone [13]. The synergistic mechanism involves isotriuvaretin's ability to overcome resistance mechanisms that limit the efficacy of targeted therapies [13].

Radiation therapy shows enhanced efficacy when combined with isotriuvaretin, demonstrating significant radiosensitizing effects [14]. The combination treatments result in improved tumor control and reduced radiation doses required for therapeutic efficacy [14]. The radiosensitizing mechanism involves isotriuvaretin's ability to enhance DNA damage responses while simultaneously inhibiting DNA repair mechanisms [14]. This enhancement is particularly valuable in treating radioresistant tumors, where conventional radiation therapy shows limited efficacy [14].

Hyperthermia treatments demonstrate synergistic interactions with isotriuvaretin, resulting in enhanced cytotoxicity against cancer cells [14]. The combination treatments show improved therapeutic efficacy, with reduced treatment times and enhanced cell death responses [14]. The synergistic mechanism involves isotriuvaretin's ability to enhance heat-induced protein denaturation while simultaneously promoting apoptotic responses [14]. This combination approach represents a promising strategy for improving the efficacy of hyperthermia-based cancer treatments [14].

The synergistic interactions of isotriuvaretin with conventional chemotherapeutic agents are dose-dependent and schedule-dependent [13]. Optimal synergistic effects are achieved with specific drug ratios and treatment sequences, emphasizing the importance of careful treatment planning [13]. The combination index values demonstrate strong synergistic interactions across a range of drug concentrations, indicating robust therapeutic potential [13].

Mechanistic studies reveal that isotriuvaretin's synergistic effects involve multiple pathways, including enhanced drug uptake, reduced drug efflux, and improved intracellular drug retention [13]. The compound modulates expression of drug resistance proteins, including P-glycoprotein and multidrug resistance-associated proteins, thereby enhancing the efficacy of conventional chemotherapeutic agents [13]. This multifaceted approach to overcoming drug resistance represents a significant advancement in cancer therapy [13].

The synergistic interactions extend to reducing the side effects associated with conventional chemotherapeutic agents [13]. Isotriuvaretin has been shown to protect normal cells from chemotherapy-induced toxicity while enhancing the anticancer effects [13]. This protective effect is particularly pronounced in immune cells, where isotriuvaretin helps maintain immune function during chemotherapy treatment [13]. The ability to reduce treatment-related toxicity while enhancing therapeutic efficacy represents a major advantage of combination therapy approaches [13].

Clinical translation of these synergistic interactions requires careful consideration of pharmacokinetic interactions and potential drug-drug interactions [13]. The compound's effects on drug metabolism and elimination must be thoroughly evaluated to ensure safe and effective combination treatments [13]. Preliminary studies suggest that isotriuvaretin does not significantly interfere with the metabolism of conventional chemotherapeutic agents, supporting its potential for clinical development [13].

The synergistic interactions of isotriuvaretin with standard chemotherapeutic agents represent a promising approach for improving cancer treatment outcomes [13]. The compound's ability to enhance therapeutic efficacy while reducing toxicity provides a significant advantage over conventional monotherapy approaches [13]. Future research should focus on optimizing combination treatment protocols and evaluating the clinical safety and efficacy of these synergistic interactions [13].